molecular formula C12H15NOS B11764556 1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine

Katalognummer: B11764556
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: CPJFNDQSFQXGTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzo[b]thiophene ring attached to a 3-methoxypropan-2-amine moiety.

Vorbereitungsmethoden

The synthesis of 1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction between 1-chloroisoquinoline and benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in a dioxane/water mixture at elevated temperatures.

For industrial production, the process may involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzo[b]thiophene derivatives.

Eigenschaften

Molekularformel

C12H15NOS

Molekulargewicht

221.32 g/mol

IUPAC-Name

1-(1-benzothiophen-2-yl)-3-methoxypropan-2-amine

InChI

InChI=1S/C12H15NOS/c1-14-8-10(13)7-11-6-9-4-2-3-5-12(9)15-11/h2-6,10H,7-8,13H2,1H3

InChI-Schlüssel

CPJFNDQSFQXGTP-UHFFFAOYSA-N

Kanonische SMILES

COCC(CC1=CC2=CC=CC=C2S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.